NMDI14 belongs to a class of compounds that target the nonsense-mediated decay pathway, specifically inhibiting the interaction between UPF1 (a key protein in this pathway) and SMG7 (a protein involved in mRNA degradation). It was synthesized as part of a broader effort to develop small molecule inhibitors that can modulate RNA metabolism and potentially serve as therapeutic agents in conditions like cancer, where NMD may contribute to tumorigenesis by degrading beneficial transcripts .
The synthesis of NMDI14 involves a multi-step process starting from commercially available precursors. The synthetic route typically includes:
NMDI14 features a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 262.31 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its structure, revealing distinct chemical shifts corresponding to various functional groups present in the molecule .
High-resolution mass spectrometry confirms the molecular composition by detecting ions corresponding to the expected formula .
NMDI14 participates in several biochemical interactions:
The mechanism by which NMDI14 exerts its effects involves:
Experimental data show that treatment with NMDI14 leads to significant increases in steady-state levels of non-mutated transcripts sensitive to nonsense-mediated decay .
Characterization through spectroscopic methods confirms its chemical integrity during synthesis and storage .
NMDI14 has several promising applications:
NMD activation relies on a sophisticated protein network centered on UPF1, an RNA helicase essential for all decay pathways. The canonical EJC-dependent pathway requires exon junction complexes deposited >50-55 nucleotides downstream of a stop codon. These complexes recruit UPF2 and UPF3B, facilitating UPF1 phosphorylation by the SMG1-8-9 kinase complex to form the decay-inducing complex (DECID) [5]. Phosphorylated UPF1 then recruits effector proteins SMG5-SMG7 or SMG6, initiating mRNA degradation. By contrast, EJC-independent pathways target transcripts with long 3'UTRs (>1,000 nt) or upstream open reading frames (uORFs), relying on the spatial separation of termination events from poly(A)-binding proteins [5] [6]. Additional regulatory branches include:
Table 1: Core Mammalian NMD Pathways and Their Molecular Determinants
Pathway | Key Recognition Signal | Essential Factors | Biological Context |
---|---|---|---|
EJC-dependent | Exon junction >50 nt downstream | UPF1, UPF2, UPF3B, SMG1 | General PTC surveillance |
EJC-independent | Long 3'UTR (>1000 nt) or uORFs | UPF1, LARP1 | Stress adaptation, Gene regulation |
UPF2-independent | CASC3-bound EJC | UPF1, UPF3B, AKT1 | Cytoplasmic mRNA regulation |
UPF3B-independent | RNPS1-bound EJC | UPF1, UPF2 | Nuclear periphery translation |
The SMG7-UPF1 interaction represents a critical node in NMD execution. Following UPF1 phosphorylation, SMG7 binds phospho-UPF1 via its 14-3-3-like domain, forming a bridge between termination complexes and decay machinery. This interaction recruits the PP2A phosphatase for UPF1 dephosphorylation and the CCR4-NOT deadenylase complex for mRNA decay [4] [8]. NMDI14 (MW: 415.51 g/mol; LogP: 4.3) was rationally designed through virtual screening of 436,115 compounds to target a specific pocket within SMG7 (PDB ID: 1ya0) [2] [4]. Biochemical assays confirm it disrupts SMG7-UPF1 binding with nanomolar efficacy, blocking downstream decay without affecting UPF1 phosphorylation. This mechanistic precision translates to selective stabilization of NMD substrates:
Table 2: Functional Consequences of SMG7-UPF1 Disruption by NMDI14
Cellular System | Treatment Conditions | Key Outcome | Functional Significance |
---|---|---|---|
Thalassemia model | 6 hours, 50 µM | PTC-β-globin ↑ 400% (to 12% of WT) | Potential amelioration of hemoglobinopathy |
p53-mutant cancer cells | 6 hours, 50 µM | PTC-p53 mRNA stability ↑; p21/PUMA expression ↑ | Tumor suppressor reactivation |
Lung adenocarcinoma | Chronic exposure | GABARAPL1 ↑ via 3'UTR-dependent NMD inhibition | Autophagy induction during EMT |
Flp-In 293 CFTR-W1282X | 24 hours, 50 µM | CFTR mRNA ↑ 50% of WT; protein function restored | Synergy with CFTR correctors |
NMD inhibition holds dual therapeutic value: restoring functional protein expression in genetic diseases and enhancing tumor immunogenicity in oncology. NMDI14 exemplifies this by enabling PTC read-through—a strategy where suppressed transcripts are stabilized and translated into full-length proteins using agents that promote ribosomal bypass of stop codons. When combined with the read-through compound G418 (200 µg/ml), NMDI14 synergistically restored functional p53 in >60% of cancer cells, activating downstream targets (BAX, PUMA) and triggering apoptosis [2] [4] [9]. This approach is relevant for:
Nevertheless, contextual caution is warranted. NMD suppression may stabilize oncogenic transcripts or pro-survival factors in certain malignancies, potentially accelerating adaptation to therapy. Precision targeting of specific PTC-mutated alleles remains essential [6].
Table 3: NMDI14: Chemical and Functional Profile
Property | Specification |
---|---|
Chemical Structure | Ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Molecular Formula | C₂₁H₂₅N₃O₄S |
CAS Number | 307519-88-6 |
Solubility | DMSO (10 mg/mL; 24.07 mM) |
Primary Target | SMG7 phospho-binding pocket |
Biological Effect | Disrupts SMG7-UPF1 complex; inhibits mRNA decay |
Therapeutic Applications | PTC-mutated cancers, β-thalassemia, cystic fibrosis |
Compound Synonyms Mentioned: NMDI-14, NMD inhibitor 14, 307519-88-6.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9